3-Iodobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzonitriles, including 3-iodobenzonitrile analogs, can be achieved through various methods. For instance, 2-iodobenzonitrile derivatives undergo palladium(0)-catalyzed annulation reactions to form 2,3-diarylindenones and polycyclic aromatic ketones . Another example is the two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles, which involves palladium-catalyzed arylation followed by acidic deprotection/cyclization . Additionally, the halodeboronation of aryl boronic acids has been demonstrated as a method to synthesize halogenated benzonitriles such as 2-bromo-3-fluorobenzonitrile .
Molecular Structure Analysis
The molecular structure of halogenated benzonitriles can be significantly affected by the presence of electron-withdrawing groups such as nitro groups. For example, the molecular structure of 2- and 3-nitrobenzonitrile has been studied using rotational spectroscopy, revealing how electron-withdrawing substituents affect each other depending on their positions on the phenyl ring . These structural insights are crucial for understanding the reactivity and properties of such compounds.
Chemical Reactions Analysis
Halogenated benzonitriles participate in various chemical reactions. An iodine-catalyzed synthesis of o-ureidobenzonitriles from o-aminobenzamides and isothiocyanates has been reported, showcasing the versatility of halogenated benzonitriles in forming new compounds . The conversion of hydroxybenzonitriles into oxyanions followed by IR spectra and computational calculations also provides insight into the reactivity of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzonitriles are influenced by their molecular structure. For instance, the presence of strong electron-withdrawing substituents like nitro groups can lead to large dipole moments, as seen in 2- and 3-nitrobenzonitrile . The conversion of hydroxybenzonitriles into oxyanions results in significant changes in the IR spectra and structural parameters, indicating changes in the electronic properties of these molecules . Co-crystallization studies of compounds like 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile reveal how hydrogen bonding and molecular interactions can affect the assembly and properties of the resulting crystals .
Scientific Research Applications
Synthesis and Chemical Reactions
3-Iodobenzonitrile and its derivatives are used in various chemical syntheses. For instance, they undergo palladium(0)-catalyzed annulation with diarylacetylenes or bicyclic alkenes, producing 2,3-diarylindenones and polycyclic aromatic ketones. This process represents a notable example of organopalladium addition to the carbon-nitrogen triple bond in a nitrile, showing compatibility with several functional groups (Pletnev, Tian, & Larock, 2002).
Crystal Structure and Halogen Bonding
Studies on the crystal packing of iodo-substituted benzonitriles, including 3-Iodobenzonitrile, have been conducted to understand the influence of iodine on crystal structures. These studies include ab initio density functional calculations to assess the energetic situation and dipole moments of the molecules (Merz, 2006). Additionally, the crystal structure of 4-Iodobenzonitrile has been examined under pressure, showing its robustness and indicating the strength of the halogen bond in the structure (Giordano et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-iodobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGARPMGQRREXLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219177 | |
Record name | 3-Iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodobenzonitrile | |
CAS RN |
69113-59-3 | |
Record name | 3-Iodobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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